molecular formula C23H20N2O3S2 B2495547 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide CAS No. 941885-06-9

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide

Cat. No. B2495547
CAS RN: 941885-06-9
M. Wt: 436.54
InChI Key: RNKRTUIUSTXMAG-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor that selectively targets the enzyme glutaminase (GLS), which is responsible for the conversion of glutamine to glutamate. This compound has gained significant attention in recent years due to its potential as a therapeutic target for cancer and other diseases.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Benzothiazole derivatives have been explored for their potential antioxidant and anti-inflammatory activities. A study highlighted the synthesis of benzofused thiazole derivatives through a cyclocondensation reaction, which were then evaluated for in vitro antioxidant and anti-inflammatory activities. Some compounds demonstrated significant anti-inflammatory activity, comparable to standard references, and showed potential antioxidant activity against various radical scavenging species. These findings suggest benzothiazole derivatives as promising templates for developing new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Anticancer Potentials

Benzothiazole derivatives have been extensively studied for their anticancer properties. The structural diversity of these compounds allows for a wide range of biological activities, influenced by the nature and position of substitutions. This versatility makes benzothiazole a critical scaffold in designing novel anticancer drugs. Research categorizing various benzothiazole derivatives based on their anticancer activities in different cell lines has shown promising results. The structure-activity relationship analysis reveals that benzothiazole moieties and their derivatives can produce significant lead compounds for cancer therapy, highlighting their potential mechanisms of action, including tyrosine kinase inhibition and induction of apoptosis (Pathak et al., 2019).

Applications in Organic Optoelectronics

The exploration of benzothiazole derivatives extends into the field of organic optoelectronics. The incorporation of benzothiazole and its analogues into π-extended conjugated systems has shown significant value for creating novel optoelectronic materials. These materials have been applied in various technologies, including organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent elements, showcasing the versatility and importance of benzothiazole derivatives in advancing optoelectronic applications (Lipunova et al., 2018).

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-15(2)30(27,28)17-9-7-8-16(14-17)22(26)24-19-11-4-3-10-18(19)23-25-20-12-5-6-13-21(20)29-23/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKRTUIUSTXMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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